4-Methylphenyl fluorosulfonate
Overview
Description
4-Methylphenyl fluorosulfonate is a chemical compound with the molecular formula C7H7FO3S. It is commonly used in organic synthesis as a fluorinating agent and has been found to have biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Methylphenyl fluorosulfonate typically involves the reaction of 4-methylphenol with fluorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
4-Methylphenol+Fluorosulfonic acid→4-Methylphenyl fluorosulfonate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and specific reaction temperatures can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl fluorosulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorosulfonate group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: It can be reduced to form corresponding sulfinate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinates.
Scientific Research Applications
4-Methylphenyl fluorosulfonate has a wide range of applications in scientific research:
Organic Synthesis: Used as a fluorinating agent in the synthesis of various organic compounds.
Chemical Biology: Employed in the study of biological systems and the development of bioactive molecules.
Drug Discovery: Utilized in the synthesis of potential pharmaceutical compounds.
Materials Science: Applied in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methylphenyl fluorosulfonate involves its ability to act as a fluorinating agent. It can transfer the fluorosulfonate group to other molecules, thereby modifying their chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the reacting molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl sulfonate
- 4-Methylphenyl sulfate
- 4-Methylphenyl sulfonyl chloride
Uniqueness
4-Methylphenyl fluorosulfonate is unique due to its fluorosulfonate group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly valuable in fluorination reactions and in the synthesis of fluorinated organic compounds .
Properties
IUPAC Name |
1-fluorosulfonyloxy-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGCVZJQNVCZKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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